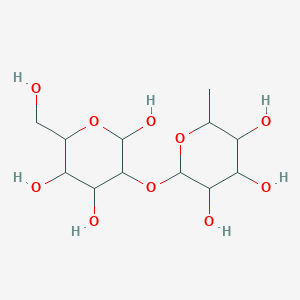

Blood group H disaccharide

Descripción

Propiedades

Número CAS |

16741-18-7 |

|---|---|

Fórmula molecular |

C12H22O10 |

Peso molecular |

326.30 g/mol |

Nombre IUPAC |

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1 |

Clave InChI |

VSRVRBXGIRFARR-URMRTOKHSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |

melting_point |

191-192°C |

Otros números CAS |

17074-02-1 |

Descripción física |

Solid |

Sinónimos |

BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Blood Group H Antigen Disaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the blood group H antigen disaccharide (Fucα1-2Gal). It includes detailed information on the enzymatic reaction, quantitative data, experimental protocols, and a visual representation of the synthesis pathway, designed to support research and development in glycoscience and related fields.

Introduction

The blood group H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system. The core of the H antigen is a disaccharide, α-L-fucopyranosyl-(1→2)-β-D-galactopyranoside (Fucα1-2Gal). The synthesis of this disaccharide is a critical step in the biosynthesis of these important cell surface glycans. Understanding and replicating this synthesis is vital for various applications, including the production of universal blood types, the study of host-pathogen interactions, and the development of novel therapeutics. This guide focuses on the enzymatic synthesis of the H antigen disaccharide, providing the necessary technical details for its in vitro production.

The Core Biosynthesis Pathway

The synthesis of the H antigen disaccharide is catalyzed by a specific glycosyltransferase, namely α-1,2-fucosyltransferase. This enzyme facilitates the transfer of an L-fucose residue from a donor substrate to an acceptor substrate.

-

Enzyme: α-1,2-fucosyltransferase (FUT1), also known as H-transferase. This enzyme is encoded by the FUT1 (or H) gene.

-

Donor Substrate: Guanosine diphosphate-L-fucose (GDP-L-fucose). This activated sugar nucleotide provides the fucose moiety for the glycosylation reaction.

-

Acceptor Substrate: A precursor oligosaccharide chain terminating with a galactose (Gal) residue. There are two main types of precursor chains in humans, Type 1 and Type 2, which differ in the linkage between the terminal galactose and the preceding N-acetylglucosamine (GlcNAc) residue.

-

Type 1 chain: Galβ1-3GlcNAc-R

-

Type 2 chain: Galβ1-4GlcNAc-R[1]

-

The enzymatic reaction can be summarized as follows:

GDP-L-fucose + Galβ1-R → Fucα1-2Galβ1-R + GDP

For the synthesis of the disaccharide alone, lactose (B1674315) (Galβ1-4Glc) can be used as a readily available acceptor substrate, resulting in the formation of 2'-fucosyllactose, a trisaccharide that contains the H antigen disaccharide structure.

Quantitative Data

The efficiency of the enzymatic synthesis of the H antigen is dependent on various factors, including the kinetic parameters of the α-1,2-fucosyltransferase and the reaction conditions. While comprehensive kinetic data for human FUT1 with its natural precursors is limited in the literature, the following table summarizes available relevant data.

| Enzyme Source | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus plantarum HF571129 β-galactosidase | Lactose | 23.28 mM | 10.88 µmol min-1 mg-1 | 64.02 s-1 | 7.5 | 50 | [2] |

| Lactobacillus plantarum HF571129 β-galactosidase | ONPG | 6.644 mM | 147.5 µmol min-1 mg-1 | 60.24 s-1 | 6.5 | 50 | [2] |

| Aspergillus oryzae β-galactosidase | ONPG | 0.800 mM | 0.0864 A/min | - | 7.5 | - | [3] |

| Human α-L-fucosidase | - | - | - | - | 5.0 | - | [4] |

| Bacteroides castoris α-L-fucosyltransferase | pNP-α-fucoside | - | - | - | ~5.5 | 24-42 | [5] |

| Pyrococcus furiosus arylsulfatase (recombinant) | p-nitrophenyl sulfate | - | - | - | 9.5 | 45 | [6] |

Note: Data for homologous enzymes or enzymes with similar activities are included to provide a general framework. ONPG (o-nitrophenyl-β-D-galactopyranoside) and pNP-Fuc (p-nitrophenyl-α-L-fucopyranoside) are artificial substrates used for enzyme characterization.

Experimental Protocols

This section provides a general framework for the chemoenzymatic synthesis of the H antigen disaccharide. The protocol is divided into three main stages: preparation of the recombinant enzyme, synthesis of the GDP-L-fucose donor, and the final enzymatic fucosylation reaction followed by product purification and characterization.

Expression and Purification of Recombinant α-1,2-Fucosyltransferase (FUT1)

The production of a soluble, active form of human FUT1 is crucial for the synthesis.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the coding sequence for a soluble form of human FUT1 (e.g., with a His-tag for purification)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA agarose (B213101) resin

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

-

Transformation: Transform the expression vector into a competent E. coli strain.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged FUT1 with elution buffer.[7]

-

Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

-

Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford assay).

Enzymatic Synthesis of GDP-L-fucose

GDP-L-fucose can be synthesized enzymatically from L-fucose.

Materials:

-

L-fucose

-

Adenosine triphosphate (ATP)

-

Guanosine triphosphate (GTP)

-

Bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP)

-

Inorganic pyrophosphatase

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2)

Protocol:

-

Prepare a reaction mixture containing L-fucose, ATP, GTP, and the reaction buffer.

-

Add the enzymes FKP and inorganic pyrophosphatase to the reaction mixture.

-

Incubate the reaction at 37°C for several hours.

-

Monitor the formation of GDP-L-fucose by thin-layer chromatography (TLC) or HPLC.[8]

Enzymatic Synthesis of H Antigen Disaccharide

Materials:

-

Purified recombinant α-1,2-fucosyltransferase (FUT1)

-

GDP-L-fucose (donor substrate)

-

Lactose (acceptor substrate)

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MnCl2, 5 mM CaCl2)[9]

-

Heating block or water bath

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the acceptor substrate (lactose), the donor substrate (GDP-L-fucose), and the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding the purified FUT1 enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., 12-24 hours) with gentle agitation.[10]

-

Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[10]

-

Purification of the Product: The resulting H antigen-containing trisaccharide (2'-fucosyllactose) can be purified from the reaction mixture using techniques such as gel filtration chromatography or reversed-phase HPLC.

Characterization of the H Antigen Disaccharide

The synthesized product should be thoroughly characterized to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC):

-

Column: A suitable column for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a graphitized carbon column.

-

Mobile Phase: An appropriate solvent system, typically a mixture of acetonitrile (B52724) and water.

-

Detection: Refractive index (RI) detector or evaporative light scattering detector (ELSD).[11]

Mass Spectrometry (MS):

-

Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the molecular weight of the synthesized product.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates. The chemical shifts and coupling constants of the anomeric protons are particularly informative for confirming the α1-2 linkage between fucose and galactose.[11][12]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key molecular transformations in the synthesis of the blood group H antigen disaccharide.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjlss.edu.pk [pjlss.edu.pk]

- 4. Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cloning, Expression, and Functional Characterization of FUT1, a Key Gene for Histo-Blood Group Antigens Synthesis in Crassostrea gigas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. Blood group antigens - analytical references [elicityl-oligotech.com]

- 12. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of the FUT1 Gene in H Disaccharide Synthesis

This technical guide provides a comprehensive overview of the Fucosyltransferase 1 (FUT1) gene and its pivotal role in the synthesis of the H disaccharide, the foundational precursor for the ABO blood group antigens. This document delves into the biochemical pathways, genetic regulation, and quantitative aspects of FUT1 function, and provides detailed experimental protocols for its study.

Introduction to FUT1 and H Antigen Synthesis

The FUT1 gene, also known as the H gene, is located on chromosome 19q13.3.[1][2] It encodes a type II transmembrane protein that resides in the Golgi apparatus, known as α(1,2)-fucosyltransferase 1 (FUT1).[3][4] This enzyme is a crucial glycosyltransferase that catalyzes the final step in the synthesis of the H antigen, an oligosaccharide structure that serves as the immediate precursor for the A and B antigens of the ABO blood group system.[5][6] The presence or absence of a functional FUT1 enzyme is the primary determinant of the H-deficient phenotypes, such as the rare Bombay and para-Bombay blood groups.[1][3][7]

The enzymatic reaction involves the transfer of an L-fucose sugar molecule from a donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-Fucose), to an acceptor substrate.[8] Specifically, FUT1 creates an α(1,2) linkage between the fucose and the terminal galactose (Gal) residue of a precursor oligosaccharide chain.[1][9] On red blood cells, the predominant precursor is the Type 2 chain (Galβ1-4GlcNAc-R).[10][11]

Biochemical Pathway of H Disaccharide Synthesis

The synthesis of the H antigen is a critical step in the biosynthesis of ABO blood group antigens. The FUT1 enzyme facilitates the addition of a fucose residue to a precursor chain, rendering it the H antigen. This newly formed H antigen can then be modified by A- or B-transferases to form the A or B antigens, respectively. In individuals with blood group O, the H antigen remains unmodified.[5][10] Consequently, the concentration of H antigen is highest on type O red blood cells and lowest on type AB red blood cells.[5]

The core reaction is as follows:

GDP-β-L-fucose + Galβ1-4GlcNAc-R → Fucα1-2Galβ1-4GlcNAc-R (H antigen) + GDP

The FUT1 enzyme primarily acts on Type 2 precursor chains, which are characteristic of glycoproteins and glycolipids on the surface of red blood cells.[2][10] A closely related enzyme, FUT2, encoded by the FUT2 (Secretor) gene, performs the same reaction but primarily on Type 1 chains (Galβ1-3GlcNAc-R) found in secretory glands, leading to the presence of soluble H antigen in bodily fluids.[1][10]

Caption: Biochemical synthesis of H antigen catalyzed by the FUT1 enzyme.

Genetic Regulation and Phenotypic Variation

The expression of the H antigen on red blood cells requires at least one functional copy of the FUT1 gene (H/H or H/h genotypes).[1] Individuals who are homozygous for non-functional FUT1 alleles (h/h) cannot produce the H antigen, resulting in the Bombay phenotype (Oh).[1][5] These individuals lack H, A, and B antigens, even if they possess functional A or B transferase genes.[7] The para-Bombay phenotype is associated with mutant FUT1 alleles that encode for enzymes with significantly reduced activity, leading to weak H antigen expression.[12][13]

The transcriptional regulation of FUT1 is complex and can be influenced by various factors. In colon cancer cells, for instance, the transcription factor Elk-1 has been shown to be essential for constitutive FUT1 gene expression by binding to a specific region in its 5'-flanking region.[14][15] This highlights a potential mechanism for the re-expression of H-related antigens in neoplastic tissues.

References

- 1. hh blood group - Wikipedia [en.wikipedia.org]

- 2. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Gene - FUT1 [maayanlab.cloud]

- 5. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 7. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon | Blood Transfusion [bloodtransfusion.it]

- 8. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]

- 12. [Genetic analysis of a blood donor with combined FUT1 and ABO dual blood group gene variants resulting in para-Bombay and A2 subtype blood types and a literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional regulation of fucosyltransferase 1 gene expression in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Structural Elucidation of the H Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal discovery of the H antigen and the determination of its core disaccharide unit. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the biochemical foundations of the ABO blood group system. This document outlines the key experimental methodologies that were instrumental in this discovery and presents relevant quantitative data in a structured format.

Introduction: The Enigma of the "O" in ABO

The discovery of the ABO blood group system by Karl Landsteiner in 1900 was a monumental achievement in medicine. However, the biochemical basis of these blood types remained elusive for decades. It was the work of Watkins and Morgan in the 1950s that began to unravel this mystery, leading to the identification of the H antigen as the fundamental precursor upon which the A and B antigens are built.[1] Their research demonstrated that the specificity of these blood group antigens resided not in proteins, but in carbohydrate structures.[1]

A critical breakthrough came with the observation that individuals with the rare "Bombay" phenotype lacked A and B antigens, and their red blood cells were not agglutinated by anti-A or anti-B sera.[2][3] Crucially, their serum contained antibodies that agglutinated all normal A, B, and O red blood cells. This led to the hypothesis that these individuals lacked a precursor substance, later identified as the H antigen, necessary for the synthesis of A and B antigens.[2][3]

This guide will delve into the experimental approaches that elucidated the structure of this pivotal H antigen, focusing on the core disaccharide that defines its antigenicity.

The Chemical Nature of the H Antigen: Hapten Inhibition Studies

The initial evidence for the carbohydrate nature of the H antigen came from hapten inhibition studies. This technique is based on the principle that a simple, small molecule (a hapten) that constitutes the antigenic determinant can specifically inhibit the binding of an antibody (or a lectin) to the complete antigen.

Experimental Protocol: Hemagglutination Inhibition Assay

The primary method used was the hemagglutination inhibition assay. This assay measures the ability of a soluble substance to inhibit the agglutination of red blood cells by a specific antibody or lectin.

Objective: To identify the immunodominant sugar of the H antigen by testing the inhibitory capacity of various simple sugars on the agglutination of O-type red blood cells by anti-H reagents.

Materials:

-

Red Blood Cells: A suspension of human O-type red blood cells.

-

Anti-H Reagent: Historically, this was often a lectin extract from the seeds of Ulex europaeus (gorse), which shows high specificity for the H antigen, or anti-H antibodies from the serum of individuals with the Bombay phenotype.[4]

-

Simple Sugars (Haptens): A panel of monosaccharides and disaccharides of known structure.

-

Saline Solution (PBS): For dilutions and washing.

-

Microtiter Plates or Test Tubes: For performing the assay.

Procedure:

-

Preparation of Reagents:

-

The anti-H lectin or antibody is diluted to a concentration that gives a standard level of agglutination (e.g., a titer of 1:16 or 1:32).

-

Serial dilutions of the simple sugars to be tested are prepared in saline.

-

-

Inhibition Step:

-

Equal volumes of the diluted anti-H reagent and each sugar dilution are mixed in the wells of a microtiter plate or in test tubes.

-

The mixture is incubated to allow the sugar (hapten) to bind to the anti-H reagent.

-

-

Hemagglutination Step:

-

A standard volume of the O-type red blood cell suspension is added to each well or tube.

-

The plate or tubes are incubated to allow for agglutination to occur.

-

-

Observation and Interpretation:

-

The degree of agglutination is observed visually. A positive result (no inhibition) is indicated by a diffuse lattice of agglutinated cells, while a negative result (inhibition) is shown by a compact button of sedimented red blood cells at the bottom of the well.

-

The minimum concentration of a sugar that completely inhibits agglutination is determined.

-

Key Finding: Through these inhibition studies, Watkins and Morgan demonstrated that L-fucose was a potent inhibitor of the anti-H-induced agglutination of O-type red blood cells, thus identifying it as the immunodominant sugar of the H antigen.

Logical Workflow for Hapten Inhibition Studies

Caption: Workflow of the hapten inhibition assay to identify the immunodominant sugar of the H antigen.

Structural Elucidation of the Disaccharide Unit

Following the identification of L-fucose as the key sugar, the next step was to determine the complete structure of the antigenic determinant, including the sugar to which fucose was attached and the nature of their linkage. This required the isolation and analysis of oligosaccharide fragments from H substance.

Isolation and Purification: Paper Chromatography

In the mid-20th century, paper chromatography was a cornerstone technique for the separation and purification of small oligosaccharides.

Objective: To separate and isolate oligosaccharide fragments from partially hydrolyzed blood group substances for further structural analysis.

Principle: Paper chromatography separates molecules based on their differential partitioning between a stationary phase (water adsorbed to the paper) and a mobile phase (a solvent mixture).

Experimental Protocol (Generalized):

-

Sample Preparation: Blood group substance (e.g., from ovarian cyst fluid) is partially hydrolyzed using mild acid to generate a mixture of oligosaccharides.

-

Spotting: The concentrated hydrolysate is spotted onto a line near the bottom of a sheet of Whatman No. 1 filter paper.

-

Development: The paper is suspended in a chromatography tank containing a solvent system (e.g., n-butanol:acetic acid:water). The solvent moves up (ascending chromatography) or down (descending chromatography) the paper by capillary action, separating the oligosaccharides.

-

Visualization: After drying, the chromatogram is sprayed with a reagent (e.g., aniline (B41778) hydrogen phthalate) that reacts with the sugars to produce colored spots upon heating.

-

Elution: The separated sugar spots are cut out from the paper, and the oligosaccharides are eluted with water for further analysis.

Linkage Analysis: Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography (GLC), often coupled with mass spectrometry (GC-MS), was a powerful tool for determining how monosaccharides are linked together in an oligosaccharide.

Objective: To identify the linkage between fucose and galactose in the H-disaccharide.

Principle: The oligosaccharide is derivatized to form volatile compounds (partially methylated alditol acetates) that can be separated by GLC. The fragmentation pattern in the mass spectrometer reveals the original positions of the glycosidic linkages.

Experimental Protocol: Methylation Analysis

-

Permethylation: The isolated disaccharide is treated with a methylating agent (e.g., methyl iodide in the presence of a strong base) to methylate all free hydroxyl groups.

-

Hydrolysis: The permethylated disaccharide is hydrolyzed with acid to break the glycosidic bond, yielding methylated monosaccharides.

-

Reduction: The methylated monosaccharides are reduced with a reducing agent (e.g., sodium borohydride) to convert them to their corresponding alditols.

-

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) are acetylated with acetic anhydride.

-

GLC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are injected into a gas chromatograph. The retention time of the peaks allows for the identification of the monosaccharides, and the mass spectrum of each peak reveals the positions of the methyl and acetyl groups, thereby indicating the original linkage positions.

Through such analyses, the H-disaccharide was identified as L-fucosyl-(α1→2)-D-galactose .

Confirmation of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy was in its earlier stages of development during the initial discovery, it has since become the definitive method for the structural elucidation of carbohydrates. Modern 1D and 2D NMR techniques provide detailed information about the anomeric configuration (α or β) of the glycosidic linkage and the connectivity of the atoms.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the protons and carbons in a molecule provide a detailed map of its structure.

Experimental Protocol (Modern Approach):

-

Sample Preparation: The purified disaccharide is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: A series of NMR experiments are performed, including:

-

1D ¹H NMR: To identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the linkage. For an α-linkage, the coupling constant (³JH1,H2) is typically around 3-4 Hz.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which are crucial for determining the linkage between the two sugar residues. A correlation between the anomeric proton of fucose (H-1) and C-2 of galactose confirms the 1→2 linkage.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing further conformational and linkage information.

-

The combination of these techniques unequivocally confirms the structure of the H-disaccharide unit as α-L-Fucp-(1→2)-β-D-Galp .

Quantitative Data

The following tables summarize quantitative data related to the H antigen and the enzymes involved in its synthesis.

Table 1: Kinetic Parameters of Human α-1,2-Fucosyltransferases (FUT1 and FUT2)

| Enzyme | Substrate | Km (mM) | Vmax (relative activity) |

| FUT1 (H enzyme) | Phenyl β-D-galactoside | 0.23 | 100 |

| Lactose | 1.8 | 65 | |

| FUT2 (Secretor enzyme) | Phenyl β-D-galactoside | 0.45 | 100 |

| Lactose | 10.0 | 20 |

Note: Data are compiled from various sources and represent typical values. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 2: Dissociation Constants (Kd) for Anti-H Reagents

| Reagent | Ligand | Kd (M) |

| Ulex europaeus agglutinin I (UEA-I) | H-disaccharide (Fucα1-2Gal) | ~1 x 10-4 |

| Human monoclonal anti-H antibody | H-disaccharide (Fucα1-2Gal) | ~5 x 10-5 |

Note: Kd is the dissociation constant, which represents the concentration of ligand at which half of the binding sites of the protein are occupied. A lower Kd indicates a higher binding affinity.

Biosynthesis of the H Antigen

The H antigen is synthesized by the action of α-1,2-fucosyltransferases, which are encoded by the FUT1 and FUT2 genes.[5] These enzymes transfer an L-fucose residue from a GDP-fucose donor to a galactose residue on a precursor oligosaccharide chain.

Biosynthetic Pathway of the H Antigen

Caption: The enzymatic synthesis of the H antigen from a precursor oligosaccharide chain.

Conclusion

The discovery of the H antigen and the elucidation of its disaccharide structure were landmark achievements in glycobiology and transfusion medicine. Through a combination of classical immunochemical techniques like hapten inhibition and structural analysis methods such as chromatography and spectroscopy, Watkins, Morgan, and their contemporaries laid the foundation for our current understanding of the molecular basis of the ABO blood group system. This knowledge continues to be of paramount importance in clinical practice and provides a fundamental framework for research in areas ranging from oncology to infectious disease.

References

An In-depth Technical Guide to the Precursor Oligosaccharide Chains for ABO(H) Antigens

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the precursor oligosaccharide chains that form the foundation of the ABO(H) histo-blood group antigens. Understanding the biosynthesis, structure, and regulation of these precursors is critical for research in transfusion medicine, organ transplantation, and the development of novel therapeutics targeting glycosylation pathways.

Introduction to ABO(H) Precursor Oligosaccharide Chains

The ABO(H) antigens are complex carbohydrate structures displayed on the surface of red blood cells and most epithelial and endothelial cells.[1][2] Their synthesis is a stepwise process involving the sequential addition of monosaccharides to precursor oligosaccharide chains by specific glycosyltransferases.[3] These precursor chains provide the foundational structure upon which the H, A, and B antigenic determinants are built. Variations in the structure of these precursor chains contribute to the diversity of ABO antigen presentation.

Six types of precursor oligosaccharide chains have been characterized, with Types 1 through 4 being the most well-described in humans.[4] These chains are attached to either proteins (forming glycoproteins) or lipids (forming glycolipids).[1] The structural differences between these precursor types lie in the linkage between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues.

Table 1: Major Precursor Oligosaccharide Chains for ABO(H) Antigens

| Precursor Type | Core Structure | Linkage | Primary Location |

| Type 1 | Galβ1-3GlcNAc-R | β1-3 | Secretions, epithelial cells of the gastrointestinal, respiratory, and genitourinary tracts.[4] |

| Type 2 | Galβ1-4GlcNAc-R | β1-4 | Red blood cells, hematopoietic tissue, and vascular endothelium.[4] |

| Type 3 | Galβ1-3GalNAcα-R | β1-3 | Mucin O-glycans. |

| Type 4 | Galβ1-3GalNAcβ-R | β1-3 | Glycolipids, abundant in renal tissue.[4] |

Biosynthesis of Precursor Chains and H Antigen Formation

The synthesis of the precursor chains and their subsequent conversion to the H antigen is a highly regulated enzymatic process occurring primarily in the Golgi apparatus.[3] This process is dependent on the expression and activity of specific fucosyltransferases (FUTs).

Key Enzymes in H Antigen Synthesis

Two key enzymes, FUT1 (H-transferase) and FUT2 (Secretor-transferase), are responsible for the addition of a fucose residue in an α1-2 linkage to the terminal galactose of the precursor chains, creating the H antigen.[5]

-

FUT1 (α-1,2-fucosyltransferase 1): Encoded by the FUT1 (or H) gene, this enzyme is primarily responsible for the synthesis of the H antigen on red blood cells and vascular endothelium.[6] FUT1 preferentially utilizes Type 2 precursor chains.[6][7]

-

FUT2 (α-1,2-fucosyltransferase 2): Encoded by the FUT2 (or Se) gene, this enzyme is responsible for the synthesis of H antigen in secretory tissues, leading to the presence of soluble H antigen in bodily fluids like saliva.[8] FUT2 can utilize both Type 1 and Type 2 precursor chains.[6]

Individuals who are "secretors" have at least one functional FUT2 allele, while "non-secretors" have two non-functional alleles. The Bombay phenotype (Oh) is a rare condition where individuals have two non-functional FUT1 alleles and therefore cannot produce H antigen on their red blood cells, regardless of their ABO genotype.[2]

Biosynthetic Pathway of H Antigen

The following diagram illustrates the enzymatic steps leading to the formation of Type 1 and Type 2 H antigens.

Conversion of H Antigen to A and B Antigens

Once the H antigen is formed, it serves as the substrate for the A- and B-glycosyltransferases (A- and B-transferases), encoded by the ABO gene, to create the A and B antigens, respectively.

A- and B-Glycosyltransferases

-

A-transferase (α-1,3-N-acetylgalactosaminyltransferase): Encoded by the A allele, this enzyme transfers an N-acetylgalactosamine (GalNAc) residue in an α1-3 linkage to the terminal galactose of the H antigen.[9]

-

B-transferase (α-1,3-galactosyltransferase): Encoded by the B allele, this enzyme transfers a galactose (Gal) residue in an α1-3 linkage to the terminal galactose of the H antigen.[9]

The O allele encodes a non-functional enzyme, resulting in the H antigen remaining unmodified in individuals with blood type O.[9]

Final Steps in ABO Antigen Biosynthesis

The diagram below illustrates the conversion of the H antigen to A and B antigens.

Quantitative Data

Table 2: Kinetic Parameters of Glycosyltransferases in ABO(H) Biosynthesis

| Enzyme | Substrate | Km (mM) | Vmax (relative units) | Source |

| Human FUT1 | Phenyl-β-D-galactoside | 2.4 | - | [10] |

| Chimeric A/B-transferase (AABB) | UDP-Gal | 0.023 ± 0.003 | 1.0 | [11] |

| Chimeric A/B-transferase (AABB) | H-antigen disaccharide | 0.22 ± 0.03 | - | [11] |

| Chimeric A/B-transferase (ABBB) | UDP-Gal | 0.021 ± 0.002 | 1.2 | [11] |

| Chimeric A/B-transferase (ABBB) | H-antigen disaccharide | 0.17 ± 0.02 | - | [11] |

Note: The Vmax values are relative to the activity of the AABB chimera with UDP-Gal.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of ABO(H) precursor oligosaccharides and the enzymes involved in their synthesis.

Expression and Purification of Recombinant Glycosyltransferases

The production of active, soluble forms of FUT1, A-transferase, and B-transferase is essential for in vitro studies. A common approach involves the expression of truncated forms of these enzymes, lacking the N-terminal transmembrane domain, as fusion proteins in E. coli or other expression systems.

Workflow for Recombinant Glycosyltransferase Production:

Detailed Protocol for Expression and Purification (General):

-

Cloning: The cDNA sequence encoding the soluble catalytic domain of the human glycosyltransferase (e.g., FUT1, A-transferase, or B-transferase) is cloned into an appropriate expression vector, often with an N-terminal fusion tag (e.g., His-tag or Strep-tag) for purification.[12]

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: The bacterial culture is grown to a suitable optical density (e.g., OD600 of 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).

-

Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis can be achieved by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is purified by affinity chromatography corresponding to the fusion tag used.[12] The column is washed extensively, and the recombinant protein is eluted.

-

Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined. The enzymatic activity of the purified protein should be confirmed using an appropriate assay.

Glycosyltransferase Activity Assays

Several methods can be employed to measure the activity of FUT1, A-transferase, and B-transferase. These assays are crucial for determining kinetic parameters and for screening potential inhibitors.

This is a classic and sensitive method for measuring glycosyltransferase activity.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES, pH 6.5), a divalent cation (e.g., 10 mM MnCl2), the acceptor substrate (precursor oligosaccharide), and the purified enzyme.

-

Initiation: Start the reaction by adding the radiolabeled donor substrate (e.g., GDP-[14C]Fucose for FUTs, UDP-[14C]GalNAc for A-transferase, or UDP-[14C]Gal for B-transferase).

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding EDTA or by boiling.

-

Separation: Spot the reaction mixture onto a thin-layer chromatography (TLC) plate and develop the plate in an appropriate solvent system to separate the radiolabeled product from the unreacted radiolabeled donor substrate.

-

Detection and Quantification: The radioactivity on the TLC plate is quantified using a radio-TLC scanner or by autoradiography followed by densitometry. The amount of product formed is calculated based on the radioactivity incorporated into the product band.

Non-radioactive, colorimetric assays provide a safer and more high-throughput alternative. One common method involves a coupled enzyme assay where the release of the nucleotide diphosphate (B83284) (GDP or UDP) is coupled to the production of a detectable signal.[11][13][14][15]

Protocol Outline (Coupled Phosphatase Assay):

-

Reaction Mixture: Prepare a reaction mixture containing buffer, divalent cation, acceptor substrate, donor substrate, the glycosyltransferase, and a coupling phosphatase.

-

Incubation: Incubate the reaction at 37°C. The glycosyltransferase will transfer the sugar to the acceptor, releasing GDP or UDP. The coupling phosphatase will then hydrolyze the nucleotide diphosphate, releasing inorganic phosphate (B84403).

-

Detection: The amount of inorganic phosphate produced is quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[15]

Analysis of Precursor Oligosaccharide Chains

The structural characterization and quantification of precursor oligosaccharide chains from biological samples are essential for understanding their distribution and function.

HPAEC-PAD is a highly sensitive method for the separation and quantification of underivatized carbohydrates.[2][16][17]

Protocol Outline:

-

Sample Preparation: Glycans are released from glycoproteins or glycolipids by enzymatic (e.g., PNGase F for N-glycans) or chemical (e.g., hydrazinolysis for O-glycans) methods.

-

Chromatography: The released oligosaccharides are injected onto a high-pH anion-exchange column (e.g., Dionex CarboPac series).[18] Separation is achieved using a gradient of sodium acetate (B1210297) in sodium hydroxide. A typical gradient might involve a linear increase in sodium acetate concentration to elute oligosaccharides based on their size and charge.[16][19][20][21]

-

Detection: The eluted carbohydrates are detected by a pulsed amperometric detector, which provides sensitive and specific detection of carbohydrates.

-

Quantification: The concentration of each oligosaccharide can be determined by comparing its peak area to that of known standards.

MS is a powerful tool for the structural analysis of oligosaccharides, providing information on their composition, sequence, and branching patterns.[22][23]

Protocol Outline:

-

Sample Preparation: Released glycans are often permethylated to improve their ionization efficiency and fragmentation predictability.[6][19][22][24]

-

Analysis: The permethylated glycans are analyzed by Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the oligosaccharide ions. The resulting fragmentation pattern provides detailed structural information, including the sequence of monosaccharides and the positions of linkages.[6][19][22]

NMR spectroscopy is the most definitive method for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β) of the glycosidic linkages and the precise positions of these linkages.[25][26][27][28] The chemical shifts of anomeric protons (typically in the range of 4.3-5.9 ppm) are particularly informative for determining the anomeric configuration.[6][29]

General Workflow for NMR Analysis:

Conclusion

The precursor oligosaccharide chains of the ABO(H) antigens are central to the expression of these clinically significant blood group determinants. A thorough understanding of their biosynthesis, the enzymes involved, and their structural diversity is paramount for advancing research in glycobiology and its application in medicine. The experimental approaches outlined in this guide provide a framework for the detailed investigation of these complex carbohydrates and the enzymes that synthesize them. Further research is needed to fully elucidate the kinetic parameters of all the involved human glycosyltransferases with their natural substrates and to map the quantitative distribution of the different precursor chain types across all human tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]

- 3. Expression of a recombinant human glycosyltransferase from a synthetic gene and its utilization for synthesis of the human blood group B trisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of neutral human milk oligosaccharides by graphitic carbon high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation characteristics of permethylated oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight (TOF/TOF) tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential recognition of the type I and II H antigen acceptors by the human ABO(H) blood group A and B glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two Novel α 1,2-Fucosyltransferase Alleles in an H-Deficient Phenotype Individual - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. A generalizable protocol for expression and purification of membrane-bound bacterial phosphoglycosyl transferases in liponanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. os.copernicus.org [os.copernicus.org]

- 18. researchgate.net [researchgate.net]

- 19. Structural analysis of permethylated oligosaccharides using electrospray ionization quadrupole time-of-flight tandem mass spectrometry and deutero-reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ast.uga.edu [ast.uga.edu]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 28. organicchemistrydata.org [organicchemistrydata.org]

- 29. Estimation of the number of O-linked oligosaccharides per heavy chain of human serum IgA1 by matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOFMS) analysis of the hinge glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of blood group H disaccharide

An In-depth Technical Guide to the Chemical Properties of the Blood Group H Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound, a fundamental component of the ABO blood group system, serves as the direct precursor for the A and B antigens.[1][2] Its unique chemical structure, centered around an α(1-2) glycosidic linkage between L-fucose and D-galactose, dictates its biological role and susceptibility to specific enzymatic modifications.[3][4] Understanding the chemical properties, biosynthetic pathways, and analytical methodologies for the H disaccharide is critical for research in glycobiology, immunology, and the development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the H disaccharide's chemical characteristics, details common experimental protocols for its analysis, and presents key biological pathways in a visualized format.

Chemical Structure and Properties

The defining feature of the H antigen is its terminal disaccharide, composed of an L-fucose residue linked to a D-galactose residue.[4] This linkage is specifically an α(1-2) glycosidic bond.[3] The full chemical name for the disaccharide is 2-O-(α-L-fucopyranosyl)-D-galactose.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₁₀ | [6][7][8] |

| Molecular Weight | 326.30 g/mol | [6][7][9] |

| CAS Number | 16741-18-7; 24656-24-4; 146076-26-8 | [6][8] |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [7] |

| Boiling Point (Predicted) | 713.9 ± 60.0 °C | [7] |

| pKa (Predicted) | 12.92 ± 0.70 | [7] |

The H disaccharide is attached to precursor oligosaccharide chains, which can be anchored to proteins (glycoproteins) or lipids (glycolipids) on the cell surface, such as the red blood cell membrane.[1][4]

Biosynthesis of the H Antigen

The H antigen is the foundational structure upon which the A and B antigens are built.[2] Its synthesis is catalyzed by specific fucosyltransferases (FucTs) that add L-fucose to a precursor chain.[10]

Two main genes encode the relevant fucosyltransferases:

-

FUT1 (H gene) : This gene is expressed in hematopoietic cells and encodes for an α(1,2)-fucosyltransferase that adds fucose to Type 2 precursor chains (Galβ1-4GlcNAc-R) on red blood cells.[10][11]

-

FUT2 (Se gene) : This gene is expressed in secretory glands and encodes an α(1,2)-fucosyltransferase that synthesizes the H antigen on Type 1 precursor chains (Galβ1-3GlcNAc-R). This results in a soluble form of the H antigen found in bodily secretions.[1][12]

Individuals with blood group O do not have active A or B glycosyltransferases, so the H antigen remains unmodified and is present in the highest amounts.[1] In individuals with A, B, or AB blood types, the H antigen is further modified by the addition of N-acetylgalactosamine (for A antigen) or another D-galactose (for B antigen).[12][13] The absence of a functional FUT1 gene leads to the rare Bombay (Oh) phenotype, where no H antigen is produced on red blood cells, and consequently, no A or B antigens can be formed.[3][11]

Experimental Methodologies

The structural elucidation and characterization of the H disaccharide rely on several key analytical techniques.

Experimental Workflow Overview

A typical workflow for the analysis of the H disaccharide from a biological sample involves isolation and purification, followed by a combination of spectroscopic and enzymatic methods to confirm its structure and linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the detailed atomic structure of carbohydrates, including the anomeric configuration (α or β) and the specific linkage points of the glycosidic bond.[14][15]

Protocol for ¹H NMR Analysis:

-

Sample Preparation : Dissolve the purified disaccharide sample (typically 1-5 mg) in deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is used to avoid a large solvent signal from water protons.[14]

-

Internal Standard : Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or acetone, for chemical shift referencing.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 25 °C).[14][16]

-

Spectral Analysis :

-

Anomeric Protons : Identify the signals for the anomeric protons, which typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm).[15]

-

Coupling Constants (J-values) : Measure the coupling constants between adjacent protons. For the H disaccharide, the coupling constant of the anomeric proton of the fucose residue helps confirm its α-configuration. Axial-axial couplings typically have large J-values (7-9 Hz), while axial-equatorial or equatorial-equatorial couplings are smaller.[15]

-

2D NMR : For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton signals within each sugar residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing direct evidence for the glycosidic linkage.

-

Mass Spectrometry (MS)

MS is used to determine the precise molecular weight of the disaccharide and can provide fragmentation data that helps elucidate its structure. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a common MS technique for analyzing glycans.[17][18]

Protocol for MALDI-TOF MS Analysis:

-

Sample Preparation : Mix a small volume (e.g., 1 µL) of the purified glycan solution with an equal volume of a matrix solution (e.g., 2,5-dihydroxybenzoic acid in acetonitrile/water) directly on the MALDI target plate.[19]

-

Crystallization : Allow the mixture to air-dry, forming co-crystals of the analyte and matrix.

-

Data Acquisition : Analyze the sample in the MALDI-TOF mass spectrometer. A laser irradiates the sample, causing desorption and ionization. The instrument then measures the time it takes for the ions to travel to the detector, which is proportional to their mass-to-charge ratio (m/z).

-

Data Analysis : The resulting spectrum will show a peak corresponding to the molecular ion of the H disaccharide (e.g., [M+Na]⁺), confirming its molecular weight of 326.30 Da.[9] Tandem MS (MS/MS) can be performed to fragment the molecule, and the resulting fragment ions (e.g., from cleavage of the glycosidic bond) can confirm the identity of the constituent monosaccharides.[19]

Enzymatic Cleavage Assays

The high specificity of enzymes is utilized to confirm the nature of the glycosidic linkage.[20] Glycosidases are enzymes that hydrolyze glycosidic bonds.[21] To confirm the Fucα1-2Gal structure, an α(1-2)-fucosidase is used.[19][22]

Protocol for α-Fucosidase Digestion:

-

Reaction Setup : Incubate the purified H disaccharide sample with a specific α(1-2)-fucosidase in a suitable buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer at the optimal pH for the enzyme) at a controlled temperature (e.g., 37 °C).[23]

-

Time Course : Take aliquots from the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).

-

Reaction Quenching : Stop the reaction, for example, by boiling the samples for a few minutes to denature the enzyme.

-

Analysis : Analyze the reaction products using techniques like HPLC, TLC, or Mass Spectrometry.

-

Interpretation : Complete cleavage of the disaccharide into its constituent monosaccharides (fucose and galactose) in the presence of the α(1-2)-fucosidase, but not with other fucosidases (e.g., α(1-3,4)-fucosidase), confirms the presence of the specific α(1-2) linkage.[19][23]

Conclusion

The this compound is a structurally simple yet biologically profound molecule. Its chemical identity is defined by the Fucα1-2Gal motif, which is synthesized by specific fucosyltransferases and serves as the essential precursor for the major A and B blood group antigens. A combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and specific enzymatic cleavage assays, is essential for its definitive characterization. A thorough understanding of its chemical properties and the methodologies used to study it is fundamental for advancing research in transfusion medicine, immunology, and the broader field of glycobiology.

References

- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 3. hh blood group - Wikipedia [en.wikipedia.org]

- 4. [Table], Antigens of the Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]

- 7. echemi.com [echemi.com]

- 8. dextrauk.com [dextrauk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Glossary: H Gene - Blood Bank Guy Glossary [bbguy.org]

- 11. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]

- 12. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fully genotyping and screening of clinically important blood-group antigens by MALDI TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

Blood group H disaccharide in different cell types

An In-depth Technical Guide to the Blood Group H Disaccharide in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen, structurally a disaccharide composed of fucose and galactose (Fucα1-2Gal), is a fundamental carbohydrate structure in human biology.[1][2][3] It serves as the essential precursor for the synthesis of the A and B antigens of the ABO blood group system.[1][4][5] The expression of the H antigen is not confined to red blood cells; it is found on a wide array of cell types and in bodily secretions, where its presence and concentration are governed by the interplay of two key fucosyltransferase genes: FUT1 (H gene) and FUT2 (Secretor gene).[1][2][6] This guide provides a comprehensive overview of the H disaccharide's distribution, quantitative expression, and the methodologies used for its study, with a focus on its relevance in research and clinical contexts.

Genetic Control of H Antigen Expression

The synthesis of the H antigen is catalyzed by α-1,2-fucosyltransferases, which add a fucose molecule to a precursor oligosaccharide chain. Two homologous genes on chromosome 19, FUT1 and FUT2, encode these enzymes.[2]

-

FUT1 (H gene): This gene is primarily expressed in erythroid precursor cells and is responsible for the synthesis of the H antigen on the surface of red blood cells (RBCs).[1][6][7] Inactivation of both FUT1 alleles results in the rare Bombay (Oh) phenotype, where individuals lack H antigen on their RBCs and consequently cannot form A or B antigens.[2][6][8]

-

FUT2 (Se gene): This gene is expressed in secretory glands and epithelial cells.[1][6] It governs the synthesis of a soluble form of H antigen found in bodily fluids like saliva, plasma, and tears, determining an individual's "secretor" status.[1][2][7] Individuals with at least one functional FUT2 allele are "secretors," while those with two non-functional alleles are "non-secretors" and do not have soluble ABH antigens.[1][7]

Distribution and Function in Different Cell Types

The H disaccharide is a critical structure with varied expression and potential functions across different cell populations.

-

Erythrocytes (Red Blood Cells): On RBCs, the H antigen is the immediate precursor for A and B antigens.[1][3] Its expression is highest in individuals with blood type O, as the antigen remains unmodified.[1][2] In other blood types, the H antigen is converted to A or B antigens, leading to a reciprocal relationship where the amount of H antigen is inversely proportional to the amount of A and/or B antigens.[5] The antigen is attached to oligosaccharide chains on both glycoproteins and glycolipids embedded in the RBC membrane.[1][3][9]

-

Epithelial and Endothelial Cells: The H antigen is widely distributed on the surface of most epithelial cells and endothelial cells.[10][11][12] Its expression in epithelial tissues is largely controlled by the FUT2 (secretor) gene.[6] In the submandibular gland, for example, H antigen expression varies between different cell types (mucous vs. ductal) and is dependent on both the FUT1 and FUT2 genes.[13]

-

Cancer Cells: Altered expression of ABH antigens is a hallmark of many human carcinomas, including oral cancer.[10] A decreased expression or loss of H antigen in tumor tissue often correlates with a higher grade of malignancy and a poorer prognosis.[10] This makes ABH antigens potential tumor-associated markers.[14] Conversely, a related hexasaccharide structure, Globo H, is overexpressed on the surface of various cancer cells (including breast, prostate, and lung) and is a target for cancer vaccine development.[15][16][17]

-

Pathogen Interactions: The H antigen, particularly on epithelial surfaces, can act as a receptor for pathogens. For instance, the O phenotype, which expresses the unmodified H antigen, has been associated with increased severity of cholera symptoms, suggesting a role for the H antigen in the pathogenesis of infectious diseases.[12][18]

Data Presentation: H Antigen Expression

Quantitative data on the absolute number of H antigen sites per cell is sparse. However, the relative expression on red blood cells is well-established and follows a predictable pattern based on ABO blood type.

| Blood Type | Genotype | Antigens on RBCs | Relative Amount of H Antigen |

| O | OO | H | Highest |

| A₂ | A₂O / A₂A₂ | A, H | High |

| B | BO / BB | B, H | Medium |

| A₂B | A₂B | A, B, H | Low |

| A₁ | A₁O / A₁A₁ | A, A₁, H | Lower |

| A₁B | A₁B | A, A₁, B, H | Lowest |

| Bombay (Oh) | hh | None | None |

Table 1: Relative H antigen expression on human red blood cells according to ABO blood group. The hierarchy is O > A₂ > B > A₂B > A₁ > A₁B.[12]

Experimental Protocols

Serological Phenotyping of H Antigen

This protocol describes the standard hemagglutination method for detecting the presence of H antigen on red blood cells using a specific lectin.

Principle: The lectin from Ulex europaeus seeds specifically binds to the L-fucose residue of the H antigen.[19] This binding causes red blood cells that possess the H antigen to agglutinate (clump together), indicating a positive result.[19]

Materials:

-

Anti-H Lectin reagent (from Ulex europaeus)

-

Patient/donor whole blood sample (EDTA or citrate (B86180) anticoagulant)

-

Phosphate Buffered Saline (PBS) or isotonic saline

-

Glass test tubes (10 x 75 mm)

-

Volumetric pipettes

-

Test tube centrifuge

-

Known positive (Group O) and negative (Bombay or A₁B) control red cells

Procedure (Tube Technique):

-

Sample Preparation: Prepare a 2-3% suspension of washed red blood cells. To do this, wash the patient's red cells at least twice with an excess of PBS or isotonic saline, centrifuging and decanting the supernatant after each wash.

-

Reaction Setup: Label a test tube for the patient sample and controls. Add 1 volume (e.g., 50 µL) of Anti-H Lectin reagent to the tube.

-

Add Cells: Add 1 volume (e.g., 50 µL) of the prepared 2-3% red cell suspension to the corresponding tube.

-

Incubation: Mix the contents thoroughly and incubate at room temperature (20-24°C) for 5 minutes.

-

Centrifugation: Centrifuge the tube for 20 seconds at 1000 rcf (or a validated alternative time/force).

-

Reading and Interpretation: Gently resuspend the red cell button and examine for agglutination.

-

Positive Result: Any degree of agglutination indicates the presence of the H antigen.

-

Negative Result: A complete absence of agglutination indicates the absence of the H antigen, as seen in the Bombay phenotype.[19]

-

Molecular Genotyping of FUT1 and FUT2

This protocol provides a general framework for identifying the genetic basis of H antigen expression, which is essential for confirming rare phenotypes.

Principle: Polymerase Chain Reaction (PCR) based methods are used to amplify the coding regions of the FUT1 and FUT2 genes from genomic DNA. Subsequent analysis, such as DNA sequencing or Restriction Fragment Length Polymorphism (RFLP), can identify mutations that lead to non-functional enzymes.[8][20]

Materials:

-

Genomic DNA extracted from patient's whole blood

-

FUT1 and FUT2 gene-specific primers

-

PCR reaction mix (Taq polymerase, dNTPs, buffer)

-

Thermal cycler

-

DNA sequencing equipment and reagents or restriction enzymes for RFLP analysis

-

Gel electrophoresis apparatus

Procedure Outline:

-

DNA Extraction: Isolate high-quality genomic DNA from the patient's peripheral blood leukocytes.

-

PCR Amplification: Perform gene-specific PCR to amplify the exons of the FUT1 and FUT2 genes.[8]

-

Product Analysis:

-

DNA Sequencing: Sequence the PCR products to identify any point mutations, deletions, or insertions that could result in an inactive enzyme. This is the gold standard method.

-

PCR-RFLP/PCR-SSP: For known common mutations, specialized PCR techniques can be used for more rapid screening.[20]

-

-

Interpretation: Compare the patient's gene sequences to reference sequences of functional FUT1 and FUT2 alleles. The presence of homozygous or compound heterozygous inactivating mutations in FUT1 is indicative of the H-deficient phenotype.

Quantitative Analysis of H Disaccharide by LC-MS/MS

This protocol outlines a high-sensitivity approach for quantifying H disaccharide, adapted from established methods for other glycosaminoglycans.[21][22]

Principle: Cell surface glycans are enzymatically cleaved to release the constituent disaccharides. The H disaccharide is then separated from other components using liquid chromatography (LC) and quantified with high specificity and sensitivity using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Materials:

-

Cultured cells or isolated cell membranes

-

Specific α-1,2-fucosyl-galactosidase (enzyme to cleave H disaccharide)

-

LC-MS/MS system (e.g., API-4000 with turbo ionspray)

-

Chromatography column (e.g., Hypercarb)

-

Mobile phase reagents (e.g., acetonitrile, ammonium (B1175870) bicarbonate)

-

13C-labeled H disaccharide internal standard

Procedure Outline:

-

Sample Preparation: Isolate cells or cell membranes of interest. Perform a protein quantification assay to normalize the sample amount.

-

Enzymatic Digestion: Incubate the prepared sample with a specific fucosyl-galactosidase to cleave the terminal H disaccharide from the glycan chains.

-

Internal Standard Spiking: Add a known amount of the 13C-labeled H disaccharide internal standard to the digested sample.

-

LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the H disaccharide from other molecules in the mixture.[22]

-

MS/MS Detection: Analyze the eluent by MS/MS in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the native H disaccharide and the labeled internal standard.

-

Quantification: Calculate the concentration of the H disaccharide in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Visualizations

Caption: Biosynthesis pathway of the ABH blood group antigens.

Caption: Experimental workflow for H antigen detection.

Caption: Relationship between FUT1/FUT2 genotype and phenotype.

References

- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hh blood group - Wikipedia [en.wikipedia.org]

- 3. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. H antigen - Wikipedia [en.wikipedia.org]

- 5. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 6. researchgate.net [researchgate.net]

- 7. FUT2 gene as a genetic susceptible marker of infectious diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Table], Antigens of the Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Loss of A, B, and H antigens in oral cancer | Inmunología [elsevier.es]

- 11. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Distribution of H Type 1 and of H Type 2 Antigens of ABO Blood Group in Different Cells of Human Submandibular Gland | Semantic Scholar [semanticscholar.org]

- 14. [The immunobiological functions of human ABO (H)-system blood-group antigens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Human Cancer Antigen Globo H Is a Cell-Surface Ligand for Human Ribonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tumor-Associated Globo-H Antigen Production Service - CD BioGlyco [bioglyco.com]

- 18. researchgate.net [researchgate.net]

- 19. atlas-medical.com [atlas-medical.com]

- 20. Methods for blood group antigens detection: cost-effectiveness analysis of phenotyping and genotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Bombay Phenotype and H Antigen Deficiency

An in-depth technical guide on the genetic and molecular underpinnings of the Bombay (Oh) phenotype and associated H antigen deficiency. This document is tailored for researchers, scientists, and professionals in drug development.

The Bombay phenotype (Oh) is a rare blood group characterized by the complete absence of A, B, and H antigens on the surface of red blood cells (RBCs) and in secretions.[1][2] First discovered in Bombay (now Mumbai), India, in 1952 by Dr. Y.M. Bhende, this phenotype arises from homozygosity for recessive null alleles at the H locus (FUT1 gene).[3][4] Individuals with the Bombay phenotype have anti-A, anti-B, and potent, clinically significant anti-H antibodies in their serum.[1][5] This makes them universal donors for the ABO system in terms of red blood cells, but critically, they can only receive blood from another individual with the Bombay phenotype to avoid a severe hemolytic transfusion reaction.[3][2][6] Understanding the genetic basis of this phenotype is crucial for accurate diagnosis, safe transfusion practices, and genetic counseling.

Molecular Genetics of the Hh Blood Group System

The expression of the H antigen is controlled by the Hh blood group system, which involves two closely linked genes on chromosome 19q13.3: FUT1 and FUT2.[3][1][2]

-

FUT1 (H locus): This gene encodes for α-1,2-fucosyltransferase 1 (α2Fuc-T1).[1][7] This enzyme is primarily expressed in erythroid precursors and is responsible for synthesizing the H antigen on the surface of red blood cells by transferring an L-fucose sugar to a precursor oligosaccharide chain (Type 2 chain).[1][8][9] At least one functional FUT1 allele (genotype HH or Hh) is required for H antigen expression on RBCs.[3][2][5]

-

FUT2 (Se locus): This gene encodes for α-1,2-fucosyltransferase 2 (α2Fuc-T2), which is expressed in secretory glands.[1][2] It is responsible for the presence of a soluble form of H antigen in bodily fluids like saliva, tears, and plasma.[3][2] Individuals with at least one functional FUT2 allele are known as "secretors."

The classic Bombay phenotype (Oh) results from inheriting two non-functional, recessive alleles of the FUT1 gene (genotype hh), leading to a complete deficiency of the H antigen on red blood cells.[3][2][5]

Biochemical Basis of H Antigen Synthesis

The H antigen is the biochemical precursor for the A and B antigens of the ABO blood group system.[2][8][10] The synthesis occurs in a stepwise enzymatic process.

-

Precursor Formation: A basic oligosaccharide chain, known as the Type 2 precursor, is assembled on glycoproteins and glycolipids anchored in the RBC membrane.[8][9]

-

H Antigen Synthesis: The enzyme α-1,2-fucosyltransferase 1 (encoded by FUT1) transfers an L-fucose molecule from a GDP-fucose donor to the terminal galactose of the Type 2 precursor.[2][11] This final structure is the H antigen.

-

A and B Antigen Formation: The A and B alleles of the ABO gene encode for glycosyltransferases that modify the H antigen.

In individuals with the Bombay phenotype (hh genotype), the α-1,2-fucosyltransferase 1 is non-functional. Consequently, the H antigen is not synthesized, and the precursor chain remains unmodified.[2][5] Without the H antigen substrate, the A and B transferases (even if present) cannot add their respective sugars, resulting in a lack of A and B antigens, regardless of the individual's ABO genotype.

Genetic Lesions in Bombay and Para-Bombay Phenotypes

The molecular basis of H deficiency lies in inactivating mutations within the FUT1 gene.

-

Classic Bombay Phenotype (Oh): This is characterized by a total absence of H antigen on RBCs and in secretions. It is caused by homozygous null mutations in FUT1 (hh) and the absence of a functional FUT2 gene (non-secretor, sese).[1][12][13] The most common mutation, particularly in the Indian population, is a T725G substitution, which leads to a Tyr316Ter (Y316X) nonsense mutation, resulting in a truncated, inactive enzyme.[4][12]

-

Para-Bombay Phenotype: This phenotype is characterized by a weak or trace expression of H antigen on RBCs.[14][15] Individuals may or may not have ABH antigens in their secretions, depending on their FUT2 (secretor) status. Para-Bombay phenotypes can arise from various FUT1 mutations that result in a weakly active enzyme or from compound heterozygosity for different null alleles.[15][16][17]

Quantitative Data

The prevalence of the Bombay phenotype and the specific FUT1 mutations vary across different global populations.

Table 1: Prevalence of Bombay (Oh) Phenotype in Various Populations

| Region/Population | Estimated Prevalence | Citation(s) |

|---|---|---|

| India (general) | 1 in 10,000 | [3][2][6] |

| Mumbai, India | As high as 1 in 10,000 (0.01%) | [3][18] |

| Bhuyan Tribe (Orissa, India) | ~1 in 278 | [18][19] |

| Europe | 1 in 1,000,000 | [1][2][6] |

| Taiwan | 1 in 8,000 | [2] |

| Iran | ~1 in 125,000 (0.0008%) |[20] |

Table 2: Common and Novel Mutations in the FUT1 Gene Causing H-Deficiency

| Mutation (Nomenclature) | Phenotype Association | Population/Comments | Citation(s) |

|---|---|---|---|

| c.725T>G (p.Tyr316Ter) | Classic Bombay | Predominant in Indian populations.[3][12][21] | [3][12][21] |

| c.346A>G | Classic Bombay | Novel mutation identified in an Indian patient. | [21] |

| c.653A>G | Bombay | Identified in an Iranian individual. | [22] |

| c.661C>T | Bombay | Identified in an Iranian individual. | [22] |

| c.652C>G | Bombay | Identified in an Iranian individual. | [22] |

| c.722A>C | Bombay | Identified in an Iranian individual. | [22] |

| Abolished Start Codon | Bombay | Reported in the Polish population. | [1] |

| c.649G>T & c.768delC | Para-Bombay | Compound heterozygous mutation in a Chinese family. |[17][23] |

Experimental Protocols for Identification

The identification of the Bombay phenotype requires a combination of serological and molecular techniques.

Serological Testing Protocols

Objective: To identify the absence of H antigen on RBCs and the presence of anti-H in serum.

-

ABO Forward and Reverse Grouping:

-

Methodology: Standard tube or column agglutination techniques are used.[1] Forward grouping tests the patient's RBCs with commercial anti-A and anti-B sera. Reverse grouping tests the patient's serum against known A, B, and crucially, O red cells.[24]

-

Expected Bombay Result: RBCs show no agglutination with anti-A or anti-B (appearing as group O). The serum will agglutinate A cells, B cells, and O cells due to the presence of anti-A, anti-B, and anti-H.[5][25] The reaction with O cells is the key indicator of a possible Bombay phenotype.[24]

-

-

Anti-H Lectin Test:

-

Saliva Hemagglutination Inhibition Test (Secretor Status):

-

Methodology: The patient's saliva (boiled and centrifuged) is incubated with anti-H lectin. Subsequently, known group O red cells are added.

-

Principle: If soluble H substance is present in the saliva (i.e., the individual is a secretor), it will neutralize the anti-H lectin. The neutralized lectin will then fail to agglutinate the O cells.

-

Expected Bombay Result: For the classic Bombay phenotype, there is no H substance in the saliva, so the anti-H lectin is not inhibited and will agglutinate the O cells.[24] This indicates a non-secretor (sese) status, often associated with FUT2 gene inactivation.[18]

-

Molecular Analysis Protocols

Objective: To identify the specific inactivating mutations in the FUT1 and FUT2 genes.

-

Genomic DNA Extraction:

-

Methodology: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial DNA extraction kit (e.g., a silica-based column method or saline precipitation). The quality and quantity of DNA are assessed via spectrophotometry.

-

-

Polymerase Chain Reaction (PCR) Amplification:

-

Methodology: The entire coding region of the FUT1 gene (and FUT2 if required) is amplified using specific primers designed to flank the exons.[12][16]

-

Typical Reaction Mix: A 25-50 µL reaction typically contains:

-

100-200 ng genomic DNA

-

1X PCR Buffer (with MgCl₂)

-

200 µM dNTPs

-

0.5 µM of each forward and reverse primer

-

1-1.5 units of a high-fidelity Taq DNA polymerase

-

-

Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 5 minutes.

-

30-35 Cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58-62°C for 30 seconds (temperature is primer-dependent).

-

Extension: 72°C for 1-2 minutes (time depends on amplicon length).

-

-

Final Extension: 72°C for 10 minutes.

-

-

The amplified products are visualized on an agarose (B213101) gel to confirm the correct size.

-

-

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):

-

Methodology: This method is used to screen for known mutations that alter a restriction enzyme site. For the common Indian Bombay mutation (T725G), the G allele creates a recognition site for the NaeI restriction enzyme.[12]

-